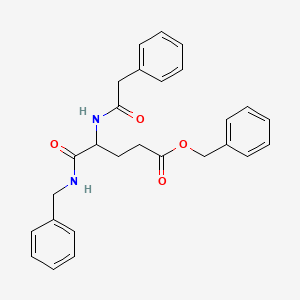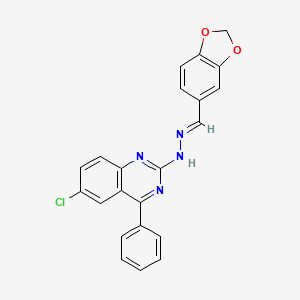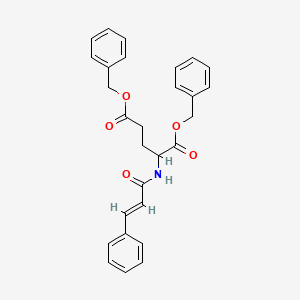
benzyl N~1~-benzyl-N~2~-(phenylacetyl)-alpha-glutaminate
Descripción general
Descripción
Benzyl N~1~-benzyl-N~2~-(phenylacetyl)-alpha-glutaminate, also known as Nootropil or Piracetam, is a nootropic drug that has been used for decades to improve cognitive function. It was first synthesized in the 1960s by the Romanian chemist Corneliu E. Giurgea. Since then, it has been extensively studied for its potential therapeutic benefits in treating various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of Piracetam is not fully understood. However, it is believed to modulate the activity of neurotransmitters in the brain, including acetylcholine and glutamate. It also increases blood flow and oxygen consumption in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
Piracetam has been shown to have several biochemical and physiological effects. It increases the synthesis and release of acetylcholine, a neurotransmitter involved in learning and memory. It also enhances the activity of glutamate receptors, which are involved in synaptic plasticity and memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Piracetam has several advantages for lab experiments. It is relatively safe and well-tolerated, and has a low risk of toxicity. It also has a wide range of potential therapeutic applications. However, its effects can be variable and inconsistent, and it may not be effective for all individuals.
Direcciones Futuras
There are several potential future directions for research on Piracetam. One area of interest is its potential use in treating cognitive decline associated with aging. Another area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Additionally, there is interest in developing new analogs of Piracetam with improved efficacy and safety profiles.
In conclusion, Piracetam is a nootropic drug that has been extensively studied for its potential therapeutic benefits in treating various neurological disorders and improving cognitive function. Its mechanism of action is not fully understood, but it is believed to modulate neurotransmitter activity and increase blood flow and oxygen consumption in the brain. While it has several advantages for lab experiments, its effects can be variable and inconsistent, and it may not be effective for all individuals. There are several potential future directions for research on Piracetam, including its use in treating cognitive decline associated with aging and psychiatric disorders.
Aplicaciones Científicas De Investigación
Piracetam has been extensively studied for its potential therapeutic benefits in treating various neurological disorders such as Alzheimer's disease, dementia, and traumatic brain injury. It has also been shown to improve cognitive function in healthy individuals.
Propiedades
IUPAC Name |
benzyl 5-(benzylamino)-5-oxo-4-[(2-phenylacetyl)amino]pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c30-25(18-21-10-4-1-5-11-21)29-24(27(32)28-19-22-12-6-2-7-13-22)16-17-26(31)33-20-23-14-8-3-9-15-23/h1-15,24H,16-20H2,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRGEFJYOCQYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCC(=O)OCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]-4-nitrobenzamide](/img/structure/B3909292.png)


![(2-{2-[3-(1,3-benzodioxol-5-yl)-2-(benzoylamino)acryloyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B3909323.png)
![N'-(4-chlorobenzylidene)-2-(7-ethyl-6-methyl-8-oxo[1,2,4]triazolo[4,3-b]pyridazin-5(8H)-yl)acetohydrazide](/img/structure/B3909331.png)
![N-(4-chlorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B3909339.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(4-chloro-3-nitrobenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909355.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[(5-methyl-2-furyl)methylene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909360.png)
![ethyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B3909380.png)
![methyl 4-[bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]benzoate](/img/structure/B3909385.png)
![butyl 3-[(2-bromobenzoyl)amino]benzoate](/img/structure/B3909391.png)
![N'-(2,6-dichlorobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B3909394.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-phenylpropylidene)propanohydrazide](/img/structure/B3909395.png)